molecular formula C12H15Cl2N3 B13045303 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl

Cat. No.: B13045303
M. Wt: 272.17 g/mol
InChI Key: BKOLLOYKIDJKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl (CAS: 871792-61-9) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a phenyl group at the 1-position and stabilized as a dihydrochloride salt. Its molecular formula is C₁₁H₁₂N₃·2HCl (MW: 265.16), with a structure optimized for enhanced solubility and stability in acidic conditions . The hydrochloride salt form improves its crystallinity and handling properties, making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15;;/h1-5,8,13H,6-7,9H2;2*1H

InChI Key

BKOLLOYKIDJKEU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=NN2C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[3,4-c]pyridines .

Scientific Research Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Apixaban (Factor Xa Inhibitor)

  • Structure : 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .
  • Key Differences :
    • Substituents: Apixaban contains a 4-methoxyphenyl group (vs. phenyl in the target compound), a carboxamide at position 3, and a 7-oxo group.
    • Pharmacological Role: Direct oral anticoagulant (DOAC) targeting Factor Xa .
    • Bioavailability: High oral absorption due to carboxamide and methoxy groups .
  • Molecular Weight : 459.5 g/mol .

PDE4 Inhibitor (Compound 11 in )

  • Structure : 3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine .
  • Key Differences :
    • Substituents: 4-Fluorophenyl at position 1, ethyl at position 3, and a 7-oxo group.
    • Pharmacological Role: Inhibits phosphodiesterase-4 (PDE4), relevant in inflammatory diseases .
  • Activity: IC₅₀ values in nanomolar range for PDE4 inhibition .

Pyrazolo[3,4-c]pyridine Carboxylic Acid Derivatives

  • Structure : 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid .
  • Key Differences :
    • Substituents: Carboxylic acid at position 3, iodophenyl at position 4.
    • Applications: Studied for liquid crystal properties and biological activity .

Bicyclic Hybrids with Triazole Units

  • Structure: Pyrano[3,4-c]pyridine fused with 1,2,3-triazole .
  • Key Differences :
    • Expanded bicyclic system with triazole pharmacophore.
    • Activity: Anticonvulsant and psychotropic properties .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity References
Target Compound (2HCl salt) Pyrazolo[3,4-c]pyridine 1-Phenyl, no 7-oxo group 265.16 Intermediate/Unspecified
Apixaban Pyrazolo[3,4-c]pyridine 1-(4-Methoxyphenyl), 3-carboxamide, 7-oxo, 6-(4-(2-oxopiperidin-1-yl)phenyl) 459.5 Factor Xa inhibitor (Anticoagulant)
PDE4 Inhibitor (Compound 11) Pyrazolo[3,4-c]pyridine 1-(4-Fluorophenyl), 3-ethyl, 7-oxo, 6-phenyl ~350 (estimated) PDE4 inhibition
Carboxylic Acid Derivative () Pyrazolo[3,4-c]pyridine 1-(4-Methoxyphenyl), 3-carboxylic acid, 6-(4-iodophenyl), 7-oxo ~500 (estimated) Liquid crystal/biological studies
Bicyclic Hybrid () Pyrano[3,4-c]pyridine + triazole Methyl in pyridine, triazole unit ~300 (estimated) Anticonvulsant/psychotropic

Biological Activity

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl is a compound of increasing interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

  • Chemical Formula : C₁₂H₁₄ClN₃
  • Molecular Weight : 235.71 g/mol
  • CAS Number : 1075729-10-0
  • IUPAC Name : 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydro-pyrazolo compounds show significant activity against various pathogens. For instance, a study evaluated several derivatives for their ability to inhibit Mycobacterium tuberculosis pantothenate synthetase. The most potent compound exhibited an IC₅₀ of 21.8 μM against the enzyme and a minimum inhibitory concentration (MIC) of 26.7 μM against the bacterium itself, with no observed cytotoxicity at concentrations up to 50 μM .

Anticancer Activity

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives have been investigated for their anticancer properties. A notable study reported that certain derivatives exhibited IC₅₀ values in the nanomolar range against various cancer cell lines such as MCF-7 and A549. For example:

  • Compound : 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide
    • IC₅₀ : 91 nM against MEK1
    • GI₅₀ : 0.26 μM for A549 cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes linked to disease processes. For instance, it has been reported to inhibit pantothenate synthetase effectively, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, studies on related compounds have indicated potential for inhibiting protein kinases involved in cancer progression .

Case Studies

Study Focus Findings
Study on Mycobacterium tuberculosisInhibition of pantothenate synthetaseMost active compound had IC₅₀ of 21.8 μM; MIC of 26.7 μM with no cytotoxicity at 50 μM .
Anticancer activity assessmentVarious cancer cell linesDerivatives showed IC₅₀ values ranging from low nanomolar to micromolar against MCF-7 and A549 cells .
Enzyme inhibition studyProtein kinasesHydroxyphenyl substitution on the compound increased potency against ALK with IC₅₀ of 1.58 nM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.